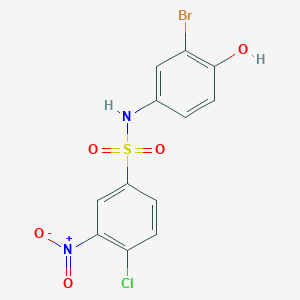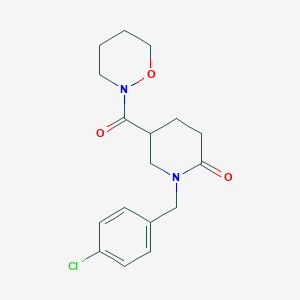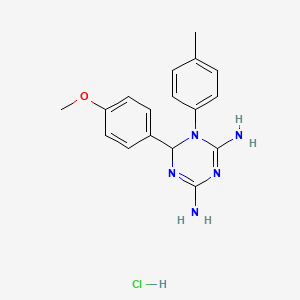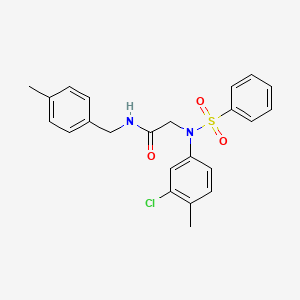
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide, also known as BNIT-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BNIT-9 belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BNIT-9 has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the inhibition of mitochondrial respiration. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide targets the mitochondrial electron transport chain, specifically complex II, which leads to the accumulation of reactive oxygen species (ROS). The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential, which triggers apoptosis in cancer cells. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels. This is an important property in cancer research, as the growth and spread of cancer cells depend on the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its specificity for complex II of the mitochondrial electron transport chain. This means that it has a targeted mechanism of action that is specific to cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a crucial step in cancer treatment. However, one limitation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its potential in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate its toxicity and to optimize its solubility for in vivo administration.
Conclusion:
In conclusion, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications, specifically in cancer research. Its unique mechanism of action, anti-inflammatory properties, and anti-angiogenic properties make it a promising candidate for further research. However, further research is needed to investigate its potential toxicity and to optimize its solubility for in vivo administration.
Synthesemethoden
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the reaction of 3-bromo-4-hydroxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have potential therapeutic applications in various fields of research. One of its most promising applications is in cancer research. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial membrane potential. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O5S/c13-9-5-7(1-4-12(9)17)15-22(20,21)8-2-3-10(14)11(6-8)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRZSCFXGUCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
